2,5-Dioxopyrrolidin-1-YL chloroformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

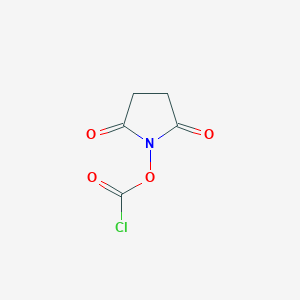

2,5-Dioxopyrrolidin-1-YL chloroformate: is a chemical compound with the molecular formula C₅H₄ClNO₄ It is also known by its IUPAC name, 1-[(chlorocarbonyl)oxy]-2,5-pyrrolidinedione This compound is a derivative of pyrrolidine and is characterized by the presence of a chloroformate functional group attached to the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-YL chloroformate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate derivative. The general reaction scheme is as follows:

2,5-Dioxopyrrolidin-1-yl+Phosgene→2,5-Dioxopyrrolidin-1-YL chloroformate

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants. The process may also include purification steps to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dioxopyrrolidin-1-YL chloroformate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dioxopyrrolidin-1-yl and carbon dioxide.

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines under mild conditions to form carbamates.

Alcohols: Reaction with alcohols in the presence of a base to form carbonates.

Thiols: Reaction with thiols to form thiocarbonates.

Major Products:

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

Thiocarbonates: Formed from the reaction with thiols.

Applications De Recherche Scientifique

2,5-Dioxopyrrolidin-1-YL chloroformate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent for the synthesis of various organic compounds, particularly in the formation of carbamates and carbonates.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate conjugation reactions.

Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 2,5-Dioxopyrrolidin-1-YL chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack by various substrates. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparaison Avec Des Composés Similaires

Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: Similar in structure but with a benzyl group instead of a chloroformate group.

2-Cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: Contains a cyano group and is used in the synthesis of heterocyclic compounds.

Uniqueness: 2,5-Dioxopyrrolidin-1-YL chloroformate is unique due to its chloroformate functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution reactions. This makes it a versatile reagent in organic synthesis and various scientific applications.

Activité Biologique

2,5-Dioxopyrrolidin-1-YL chloroformate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structural properties, which facilitate interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The chemical formula of this compound is C5H4ClNO4, indicating the presence of a chloroformate functional group attached to a pyrrolidine derivative. This structure allows it to act as a reactive electrophile in biochemical reactions.

The biological activity of this compound primarily involves its ability to modify proteins through the formation of carbamates. This modification can lead to alterations in enzyme activity and receptor signaling pathways. For instance, it has been noted that the compound may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

1. Enzyme Inhibition

Research indicates that this compound can inhibit enzymes such as monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and signaling. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on MAGL activity, with IC50 values in the nanomolar range .

2. Anticancer Potential

The compound has been investigated for its potential anticancer properties. Studies suggest that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane integrity.

3. Anti-inflammatory Effects

By inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), this compound demonstrates significant anti-inflammatory activity. This property makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Study on Enzyme Inhibition : A study evaluated various derivatives of this compound for their ability to inhibit MAGL. Among them, one derivative showed an IC50 value of 0.88 nM, indicating high potency against MAGL hydrolysis of lipid substrates .

- Anticancer Activity : Another research project focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) carbonochloridate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4/c6-5(10)11-7-3(8)1-2-4(7)9/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKZKCWZPSNZFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.